

Understanding Near-Infrared Fluorescence with Cy5.5: A Technical Guide

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Compound of Interest

Compound Name: Cy5.5

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Cyanine5.5 (**Cy5.5**), a near-infrared (NIR) fluorescent dye widely utilized in biomedical research and drug development. Its favorable photophysical properties and versatile conjugation chemistry make it an invaluable tool for *in vivo* imaging, targeted drug delivery studies, and various bioanalytical assays. This document details its core characteristics, provides comprehensive experimental protocols, and illustrates key workflows.

Core Properties of Cy5.5

Cy5.5 is a heptamethine cyanine dye that operates within the NIR window (650-900 nm), a spectral range where biological tissues exhibit minimal autofluorescence and photon absorption. This "optical window" allows for deeper tissue penetration and a significantly higher signal-to-noise ratio compared to dyes in the visible spectrum, making it exceptionally well-suited for *in vivo* imaging applications.

Key advantages of **Cy5.5** include its high molar extinction coefficient, good quantum yield, and excellent water solubility. Furthermore, its fluorescence is largely insensitive to changes in pH over a broad physiological range. It is commonly available as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and other biomolecules to form stable covalent bonds.

Photophysical and Chemical Properties

The quantitative photophysical and chemical properties of **Cy5.5** are summarized below. These values are crucial for designing imaging experiments and selecting appropriate optical filter sets.

Property	Value	Reference
Peak Excitation (λ_{ex})	~675 nm	
Peak Emission (λ_{em})	~694 nm	
Molar Extinction Coeff.	~250,000 M ⁻¹ cm ⁻¹	
Quantum Yield (Φ)	~0.28 (in PBS)	
Molecular Weight (NHS Ester)	~1100 g/mol (varies by salt/counter-ion)	
Solubility	High in water, DMSO, DMF	
Optimal pH Range	4 - 10	

Key Experimental Protocols

Detailed methodologies are essential for the successful application of **Cy5.5** in research. The following sections provide step-by-step protocols for common experimental procedures.

Protocol 1: Conjugation of Cy5.5 NHS Ester to an Antibody

This protocol describes the labeling of a monoclonal antibody (mAb) with **Cy5.5** NHS ester. The primary target for conjugation is the epsilon-amino group of lysine residues.

Materials:

- Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4).
- Cy5.5** NHS ester.
- Anhydrous Dimethyl Sulfoxide (DMSO).

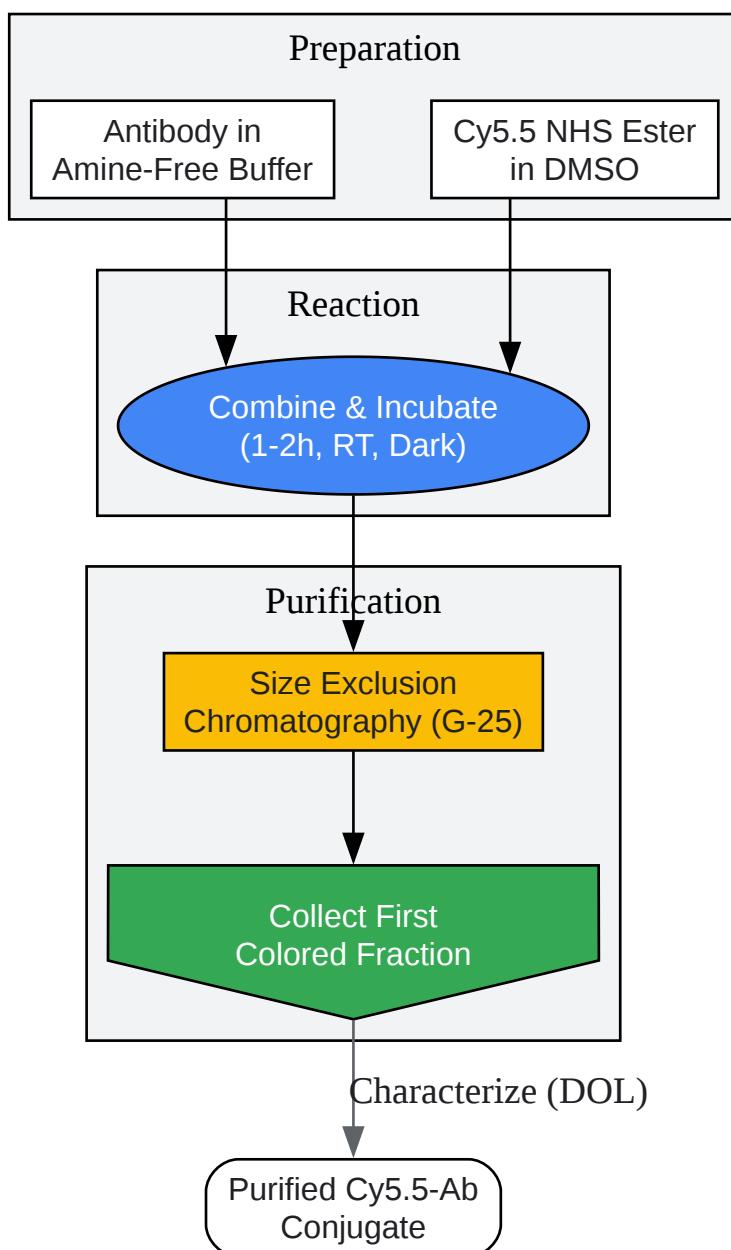
- Purification column (e.g., Sephadex G-25 or similar size-exclusion chromatography column).
- Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0.
- Quenching solution: 1.0 M Tris-HCl, pH 8.0.

Methodology:

- Antibody Preparation:
 - Dissolve or buffer-exchange the antibody into the reaction buffer at a concentration of 1-10 mg/mL.
 - Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts, as these will compete for reaction with the NHS ester.
- Dye Preparation:
 - Just before use, dissolve the **Cy5.5** NHS ester in a small volume of anhydrous DMSO to create a 10 mg/mL stock solution.
 - Vortex briefly to ensure complete dissolution.
- Conjugation Reaction:
 - Calculate the required volume of the dye solution. A molar dye-to-protein ratio between 5:1 and 15:1 is a common starting point.
 - Add the calculated amount of dye solution to the antibody solution while gently vortexing.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Quenching:
 - (Optional but recommended) Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

- Purification:
 - Separate the **Cy5.5**-antibody conjugate from unreacted dye and byproducts.
 - Equilibrate a size-exclusion chromatography column (e.g., G-25) with PBS.
 - Apply the reaction mixture to the column.
 - The first colored band to elute is the labeled antibody. The second, slower-moving band is the free, hydrolyzed dye. Collect the first band.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 675 nm (for **Cy5.5**).

The workflow for bioconjugation and subsequent purification is illustrated below.



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Caption: Workflow for **Cy5.5** antibody conjugation and purification.

Protocol 2: In Vivo Near-Infrared Fluorescence Imaging

This protocol provides a general framework for imaging tumor-bearing mice intravenously injected with a **Cy5.5**-labeled targeting agent (e.g., an antibody).

Materials:

- Tumor-bearing mouse model.
- Purified **Cy5.5**-labeled targeting agent.
- Sterile PBS for injection.
- Anesthesia (e.g., isoflurane).
- In vivo imaging system equipped with appropriate excitation light source (e.g., ~675 nm laser or filtered white light) and emission filter (~700 nm long-pass or band-pass).

Methodology:

- Animal Preparation:
 - Anesthetize the mouse using a calibrated vaporizer with isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
 - Place the mouse on the imaging stage of the instrument. Maintain body temperature using a warming pad.
- Pre-Injection (Baseline) Imaging:
 - Acquire a baseline fluorescence image before injecting the probe. This is critical for assessing background autofluorescence.
 - Set the excitation and emission filters for **Cy5.5** (e.g., Ex: 675 nm, Em: 720 nm).
 - Adjust the exposure time to achieve a good signal without saturating the detector.
- Probe Administration:
 - Inject the **Cy5.5**-labeled agent (typically 50-100 μ L volume containing 1-10 nmol of dye) via the tail vein.
- Post-Injection Imaging:

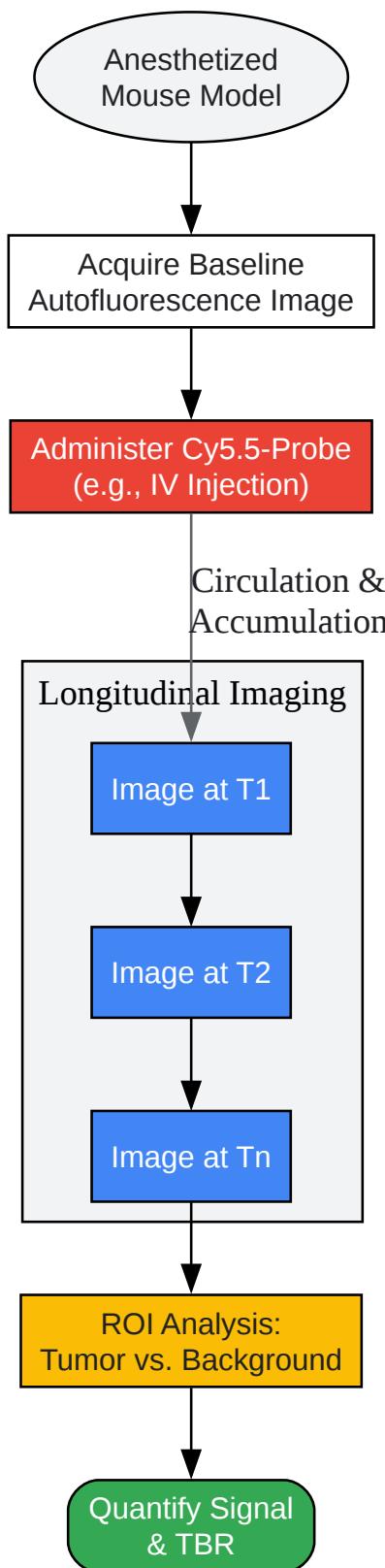
- Acquire fluorescence images at multiple time points post-injection (e.g., 1h, 4h, 24h, 48h). The optimal time window depends on the pharmacokinetics of the specific targeting agent.
- For each time point, acquire both a white-light (photographic) image and a fluorescence image.
- Data Analysis:
 - Co-register the fluorescence and photographic images.
 - Draw regions of interest (ROIs) over the tumor and a contralateral, non-tumor area (e.g., muscle) to quantify the fluorescence signal.
 - Calculate the tumor-to-background ratio (TBR) at each time point to assess targeting specificity.
- Ex Vivo Analysis (Optional):
 - After the final imaging session, euthanize the animal and excise the tumor and major organs (liver, spleen, kidneys, etc.).
 - Image the excised tissues to confirm the in vivo signal distribution and quantify biodistribution.

Visualizing Molecular Imaging Concepts

Graphviz diagrams can effectively illustrate the workflows and conceptual underpinnings of experiments using **Cy5.5**.

In Vivo Targeted Imaging Workflow

The following diagram outlines the logical flow of a typical in vivo targeted imaging experiment, from probe injection to data analysis.

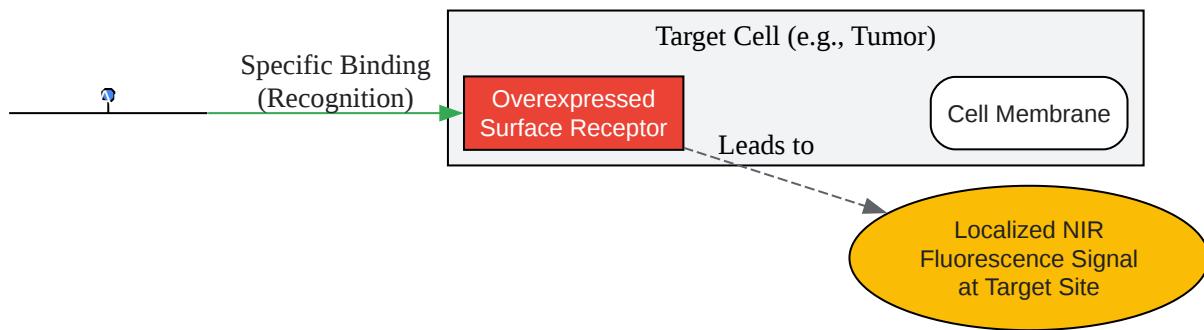


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Caption: Logical workflow for in vivo targeted fluorescence imaging.

Mechanism of Targeted Imaging

This diagram illustrates the principle of how a **Cy5.5**-labeled antibody targets a specific receptor on a cancer cell surface, leading to localized signal accumulation.



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